MDMB-BUTINACA butanoic acid metabolite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDMB-BUTINACA butanoic acid metabolite involves the ester hydrolysis of its parent compound, ADB-BUTINACA . The reaction typically occurs under mild acidic or basic conditions, leading to the formation of the butanoic acid metabolite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
MDMB-BUTINACA butanoic acid metabolite undergoes several types of chemical reactions, including:
Ester Hydrolysis: Conversion of ester groups to carboxylic acids.
Oxidation: Formation of hydroxylated and carboxylated derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions
Ester Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions include hydroxylated and carboxylated derivatives of this compound .
Scientific Research Applications
MDMB-BUTINACA butanoic acid metabolite is used extensively in forensic toxicology to identify and quantify the presence of synthetic cannabinoids in biological samples . It is also used in mass spectrometry for the development of analytical methods . Additionally, this compound aids in understanding the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of MDMB-BUTINACA butanoic acid metabolite involves its interaction with cannabinoid receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2) . These interactions lead to the modulation of neurotransmitter release, resulting in the psychoactive effects associated with synthetic cannabinoids .
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C18H25N3O3/c1-5-6-11-21-13-10-8-7-9-12(13)14(20-21)16(22)19-15(17(23)24)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H,19,22)(H,23,24) |
InChI Key |
JZINBWLHQCZMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)O)C(C)(C)C |
Origin of Product |
United States |
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